molecular formula C5H11ClN2O B1447143 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride CAS No. 1956355-13-7

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride

Cat. No. B1447143
M. Wt: 150.61 g/mol
InChI Key: ZIDICXMYWVVWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : It exists as a white powder .

Molecular Structure Analysis

The molecular structure of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride consists of a cyclopropane ring with an amino group attached to one of the carbon atoms. The carboxamide group is also present. The hydrochloride salt forms due to the protonation of the amino group by HCl .

Scientific Research Applications

1. Plant Growth Regulation and Ethylene Inhibition

Cyclopropane derivatives, such as 1-Methylcyclopropene, have been extensively studied for their role in inhibiting ethylene action in plants. This application is crucial for extending the shelf life and maintaining the quality of a broad range of fruits, vegetables, and floricultural crops. Ethylene plays a significant role in regulating plant growth, ripening, and senescence processes. The studies by Blankenship and Dole (2003) and Watkins (2006) highlight the potential of cyclopropane derivatives in agricultural and horticultural applications, offering a foundation for exploring the benefits of structurally similar compounds like 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride in this field (Blankenship & Dole, 2003); (Watkins, 2006).

2. Cancer Therapy

The compound FTY720, although structurally distinct, offers insight into the potential therapeutic applications of related cyclopropane derivatives in cancer therapy. FTY720 has shown efficacy in several cancer models, providing a basis for exploring the antitumor potential of cyclopropane derivatives like 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride. This area of research, as reviewed by Zhang et al. (2013), underscores the importance of understanding the molecular targets and mechanisms of action of such compounds in developing new cancer treatments (Zhang et al., 2013).

3. Stabilization and Controlled Release of Active Compounds

Research into the stabilization and controlled release of gaseous/volatile compounds, as discussed by Chen et al. (2020), is relevant to enhancing the safety and quality of fresh produce. This line of inquiry, particularly involving compounds like 1-MCP, may provide a template for investigating the controlled delivery of 1-(Aminomethyl)cyclopropanecarboxamide hydrochloride in various applications, ranging from agriculture to pharmaceuticals (Chen et al., 2020).

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .

Future Directions

For more detailed information, you can refer to the Enamine product page .

properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDICXMYWVVWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclopropanecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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